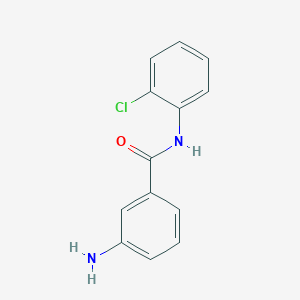

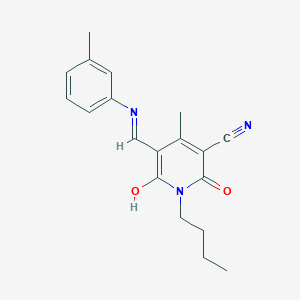

3-amino-N-(2-chlorophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(2-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which are structurally similar to this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N’-dimethylformamide solution at 60 °C . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with an amino group at the 3-position and a chlorophenyl group attached to the nitrogen atom . The FT-IR spectrum shows characteristic peaks for N–H, C–H, C=O, and C–C bonds .Applications De Recherche Scientifique

Light-Induced Antibacterial and UV-Protective Properties

A study by Gao et al. (2017) explored the modification of polyamide 56 (PA 56) biomaterials with anthraquinone and benzophenone derivatives, including compounds related to 3-amino-N-(2-chlorophenyl)benzamide. The modifications endowed PA 56 fabrics with excellent ultraviolet (UV) protective properties and significant antimicrobial activities against E. coli and S. aureus, showcasing potential uses in medical textiles and biological materials (Gao et al., 2017).

Cytotoxic Activity Against Cancer Cell Lines

El Gaafary et al. (2021) synthesized a compound structurally similar to this compound, evaluating its cytotoxic activities against various human cancer cell lines. The compound demonstrated promising activities, suggesting potential applications in developing new anticancer agents (El Gaafary et al., 2021).

Graft Polymerization for Antibacterial Textiles

Hong et al. (2009) investigated the use of benzophenone for graft polymerization on cotton fabrics, leading to the creation of materials with excellent antibacterial properties. This study illustrates how derivatives of this compound can be applied in textile engineering to develop antibacterial fabrics (Hong et al., 2009).

Green Synthesis of N-Alkyl Benzamide Derivatives

Sabbaghan and Hossaini (2012) reported on the synthesis of N-alkyl benzamide derivatives, showcasing a green chemistry approach that could be relevant for creating environmentally friendly processes for synthesizing compounds akin to this compound (Sabbaghan & Hossaini, 2012).

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) developed benzamide derivatives that exhibit a significant color transition in the presence of fluoride anions, demonstrating the potential of this compound-related compounds in developing sensory technologies for environmental monitoring (Younes et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-N-(2-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDMNORWRJGVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)

![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)

![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)

![tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate](/img/structure/B2745302.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)